The synthesis of (2Z)-2-aminobut-2-enoic acid can be achieved through several methods:
These synthetic approaches demonstrate the compound's accessibility for research and industrial applications.
The molecular structure of (2Z)-2-aminobut-2-enoic acid features a double bond between the second and third carbon atoms, making it an unsaturated compound. The structural formula can be represented as follows:
This structure is characterized by its amino group (), carboxylic acid group (), and the double bond configuration which is crucial for its reactivity.
(2Z)-2-aminobut-2-enoic acid participates in various chemical reactions due to its functional groups:
These reactions illustrate the compound's versatility as an intermediate in organic chemistry.
The mechanism of action for (2Z)-2-aminobut-2-enoic acid involves its role as a substrate in metabolic pathways:
The compound's reactivity profile makes it suitable for various synthetic applications while necessitating precautions against environmental exposure.
(2Z)-2-aminobut-2-enoic acid has several scientific uses:
These applications highlight the compound's importance across multiple scientific fields, particularly in organic chemistry and biochemistry.
(2Z)-2-Aminobut-2-enoic acid is primarily generated through the enzymatic dehydration of L-threonine catalyzed by pyridoxal-5′-phosphate (PLP)-dependent enzymes. Threonine dehydratase (EC 4.3.1.19) and threonine deaminase (EC 4.3.1.19) eliminate a water molecule from L-threonine, producing (2Z)-2-aminobut-2-enoic acid as an unstable enamine intermediate [2]. This reaction initiates both L-threonine degradation (yielding α-ketobutyrate and ammonia) and L-isoleucine biosynthesis (where α-ketobutyrate condenses with pyruvate):
L-threonine → (2Z)-2-aminobut-2-enoic acid + H₂O + H⁺ (2Z)-2-aminobut-2-enoic acid → 2-iminobutanoate (spontaneous) 2-iminobutanoate + H₂O → 2-oxobutanoate + NH₄⁺ In Escherichia coli, this pathway is compartmentalized in the cytoplasm and tightly regulated by end-product feedback inhibition. The ilvA-encoded threonine deaminase is inhibited by L-isoleucine, ensuring metabolic flux aligns with cellular demands [2].
| Pathway | Enzyme Involved | Gene | Role of Intermediate | Organisms |
|---|---|---|---|---|
| L-Threonine Degradation I | Threonine dehydratase | ilvA | Precursor to α-ketobutyrate | E. coli, Pseudomonas |
| L-Isoleucine Biosynthesis I | Threonine deaminase | ilvA | α-ketobutyrate generation | Enterobacteriaceae |
| Propanoate Metabolism | Spontaneous isomerization | N/A | Connects amino acid & C3 metabolism | Pseudomonas [3] |
In Pseudomonas aeruginosa, threonine deaminase (encoded by ilvA) catalyzes the rate-limiting step in isoleucine biosynthesis. This enzyme exhibits allosteric regulation by isoleucine and valine, modulating flux through branched-chain amino acid pathways. Disruption of ilvA impairs growth in minimal media lacking isoleucine, confirming its essential role. Additionally, (2Z)-2-aminobut-2-enoic acid accumulation is minimized due to its rapid non-enzymatic conversion to 2-iminobutanoate, preventing cellular toxicity [2] [3]. Genome annotations confirm P. aeruginosa possesses homologous ilvA genes, though structural variations in its dehydratase may confer unique kinetic properties compared to enteric bacteria [3].
The enamine structure of (2Z)-2-aminobut-2-enoic acid renders it unstable in aqueous environments. It undergoes pH-dependent tautomerization to 2-iminobutanoate, which hydrolyzes non-enzymatically to 2-oxobutanoate (α-ketobutyrate) and ammonium:
(2Z)-2-aminobut-2-enoate ⇌ 2-iminobutanoate + H⁺ 2-iminobutanoate + H₂O → 2-oxobutanoate + NH₄⁺ This isomerization occurs spontaneously at physiological pH (7.0–7.5), with a half-life of seconds to minutes. The zwitterionic form of 2-iminobutanoate (CHEBI:76545) is stabilized by resonance between the imino and carboxylate groups [6] [8]. Computational models predict the cis configuration of (2Z)-2-aminobut-2-enoic acid facilitates proton transfer, accelerating isomerization compared to trans analogues [3].
| Parameter | Value | Significance |
|---|---|---|
| Dominant Tautomer at pH 7.0 | 2-iminobutanoate zwitterion | Enhanced water solubility and hydrolysis rate |
| pKa of Imino Group | ~8.46 | Favors deprotonation at physiological pH |
| Hydrolysis Rate Constant (k) | 0.15–0.25 min⁻¹ (predicted) | Rapid conversion to α-ketobutyrate |
| Biological Half-life | <5 minutes | Prevents cellular accumulation |
The biosynthetic route involving (2Z)-2-aminobut-2-enoic acid is universally conserved in Gram-negative bacteria and actinomycetes. Genomic analyses reveal ilvA homologs in Pseudomonas syringae, E. coli, Salmonella enterica, and Bacillus subtilis, indicating vertical inheritance from a proteobacterial ancestor [2] [3]. Notably, ilvA gene clusters in Pseudomonas species (P. aeruginosa, P. putida, P. syringae) exhibit synteny—flanked by ilvB (acetolactate synthase) and ilvD (dihydroxyacid dehydratase)—optimizing co-regulation of isoleucine/valine biosynthesis. Horizontal gene transfer may explain its presence in archaea like Thermococcus kodakarensis, where it operates in thermostable deaminases [4].
In Pseudomonas syringae, the ilvA-encoded deaminase is embedded within a nonribosomal peptide synthetase (NRPS) gene cluster (e.g., pspto_2829), suggesting potential roles beyond primary metabolism. Mutants lacking this cluster exhibit impaired swarming motility due to deficient biosurfactant production, implying (2Z)-2-aminobut-2-enoic acid derivatives may facilitate biofilm formation [4].
Concluding Remarks
(2Z)-2-Aminobut-2-enoic acid exemplifies how transient metabolic intermediates drive essential biochemical pathways while minimizing cellular toxicity through rapid turnover. Its conservation across bacteria underscores its role in nitrogen and carbon flux management. Future research should explore its potential as a precursor for bioactive natural products, particularly in Pseudomonas NRPS systems.
| Compound Name | Role in Pathway |
|---|---|
| L-Threonine | Precursor substrate |
| (2Z)-2-Aminobut-2-enoic acid | Unstable enamine intermediate |
| 2-Iminobutanoate | Tautomer awaiting hydrolysis |
| 2-Oxobutanoate | Product driving isoleucine synthesis |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2